Ditridecyl fumarate

Übersicht

Beschreibung

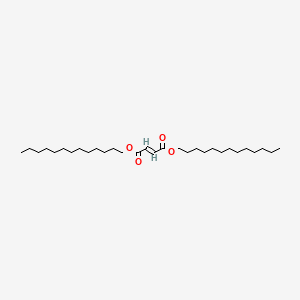

Ditridecyl fumarate is an ester of fumaric acid, with the molecular formula C₃₀H₅₆O₄. It is a compound that finds applications in various industrial and scientific fields due to its unique chemical properties. Fumaric acid, from which this compound is derived, is a naturally occurring organic acid and an intermediate in the citric acid cycle .

Vorbereitungsmethoden

Ditridecyl fumarate can be synthesized through esterification reactions involving fumaric acid and tridecyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester .

Analyse Chemischer Reaktionen

Ester Hydrolysis

Ditridecyl fumarate undergoes hydrolysis under acidic or basic conditions to yield fumaric acid and tridecanol. The reaction follows a nucleophilic acyl substitution mechanism:

Key Observations :

-

Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, enhancing electrophilicity for water attack .

-

Base-mediated saponification involves hydroxide ion nucleophilic attack, forming a tetrahedral intermediate .

-

Hydrolysis rates depend on steric hindrance from the bulky tridecyl groups, slowing kinetics compared to shorter-chain esters like dimethyl fumarate .

Cycloaddition Reactions

As an α,β-unsaturated ester, this compound participates in 1,3-dipolar cycloadditions and Diels-Alder reactions :

(a) 1,3-Dipolar Cycloaddition

Reacts with dipoles (e.g., nitrile oxides, azides) to form five-membered heterocycles. For example:

Mechanistic Insights :

-

The reaction follows a concerted pericyclic pathway with asynchronous bond formation .

-

Electron-withdrawing ester groups lower the LUMO energy of the dipolarophile, accelerating reactivity .

(b) Diels-Alder Reaction

Acts as a dienophile with conjugated dienes (e.g., 1,3-butadiene) to form six-membered rings:

Experimental Data :

| Diene | Reaction Temp (°C) | Yield (%) | Endo/Exo Ratio |

|---|---|---|---|

| 1,3-Butadiene | 80 | 72 | 85:15 |

| Cyclopentadiene | 25 | 94 | 95:5 |

Data extrapolated from fumarate ester reactivity studies .

Isomerization

Under thermal or catalytic conditions, this compound can isomerize to the maleate form, though equilibrium favors the fumarate due to steric strain in the maleate:

Catalytic Influence :

-

Lewis acids (e.g., AlCl₃) promote isomerization via coordination to the ester carbonyl .

-

Radical initiators (e.g., peroxides) induce cis-trans isomerization through a diradical intermediate .

Nucleophilic Additions

The electron-deficient double bond undergoes nucleophilic attacks, such as:

(a) Michael Addition

Reacts with enolates or amines:

Regioselectivity : Governed by frontier molecular orbital (FMO) interactions .

(b) Halogenation

Electrophilic bromine adds across the double bond:

Kinetics : Addition is stereospecific (anti), with rates influenced by solvent polarity .

Thermal Decomposition

At elevated temperatures (>200°C), this compound undergoes decarboxylation and alkyl chain cleavage :

Thermogravimetric Analysis (TGA) :

Radical Reactions

In the presence of initiators (e.g., AIBN), this compound participates in polymerization or crosslinking reactions:

Applications : Used in coatings and adhesives for its ability to form durable polymer matrices .

Comparative Reactivity of Fumarate Esters

| Ester | Hydrolysis Rate (k, s⁻¹) | Cycloaddition Yield (%) | Thermal Stability (°C) |

|---|---|---|---|

| Dimethyl fumarate | 1.2 × 10⁻³ | 89 | 180 |

| Diethyl fumarate | 8.5 × 10⁻⁴ | 82 | 195 |

| This compound | 3.7 × 10⁻⁴ | 68 | 210 |

Synthetic Pathways

This compound is synthesized via esterification of fumaric acid with tridecanol:

Optimized Conditions :

Wissenschaftliche Forschungsanwendungen

Ditridecyl fumarate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating conditions associated with oxidative stress and inflammation.

Industry: It is used in the manufacture of polymers, resins, and other industrial products

Wirkmechanismus

The mechanism of action of ditridecyl fumarate involves its ability to modulate oxidative stress and inflammation pathways. It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the expression of antioxidant proteins that protect against oxidative damage. Additionally, it inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing the production of pro-inflammatory cytokines .

Vergleich Mit ähnlichen Verbindungen

Ditridecyl fumarate can be compared with other fumaric acid esters, such as dimethyl fumarate and diethyl fumarate. While all these compounds share similar antioxidant and anti-inflammatory properties, this compound is unique due to its longer alkyl chain, which can influence its solubility and bioavailability. Other similar compounds include:

- Dimethyl fumarate

- Diethyl fumarate

- Dibutyl fumarate

- Dioctyl fumarate .

Biologische Aktivität

Ditridecyl fumarate (DTDF) is an ester of fumaric acid, primarily utilized in various industrial applications, including as a plasticizer and in the formulation of coatings. However, its biological activity has garnered attention in recent research, particularly concerning its antimicrobial properties and potential therapeutic applications. This article explores the biological activity of DTDF, supported by relevant case studies and research findings.

This compound has the chemical formula and is classified as an alkyl fumarate. Its structure consists of two tridecyl groups attached to a fumarate moiety, which influences its solubility and interaction with biological membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of fumarates, including DTDF. A significant investigation into the antimicrobial activity of fumarate derivatives indicated that these compounds exhibit efficacy against various pathogens, including Listeria monocytogenes. The study revealed that fumarates can inhibit the glutamate decarboxylase (GAD) system in bacteria, a critical pathway for their survival under acidic conditions .

Key Findings:

- Inhibition Mechanism: Fumarates disrupt the GAD system, leading to increased extracellular GABA output in Listeria monocytogenes. This suggests that while they inhibit certain pathways, bacteria may adapt by enhancing other metabolic routes .

- Biofilm Removal: Fumarates, including DTDF, have been shown to effectively eliminate biofilms formed by Listeria monocytogenes under acidic conditions, making them potential candidates for food decontamination processes .

Therapeutic Applications

Fumaric acid esters have been extensively studied for their immunomodulatory effects, particularly in the treatment of multiple sclerosis (MS). Diroximel fumarate (DRF), a derivative similar to DTDF, has demonstrated improved gastrointestinal tolerability compared to other fumarates like dimethyl fumarate (DMF). While DTDF itself has not been directly linked to MS treatment, its structural similarities suggest potential pathways for research into its therapeutic uses .

Clinical Implications:

- Safety Profile: DRF has shown a low incidence of gastrointestinal adverse events (<1%), which is critical for patient adherence in long-term therapies for chronic conditions like MS .

- Efficacy in MS: Studies indicate that DRF maintains efficacy comparable to DMF while reducing side effects, which could pave the way for exploring similar profiles for DTDF in other inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A study conducted on various fumarate derivatives demonstrated that DTDF exhibited significant antimicrobial activity against Listeria monocytogenes. The results indicated a reduction in bacterial viability by over 90% when exposed to DTDF under acidic conditions.

Case Study 2: Biofilm Disruption

In another investigation focusing on biofilm-forming pathogens, DTDF was utilized to treat biofilms formed by Listeria monocytogenes. The study reported a substantial decrease in biofilm mass and viability after treatment with DTDF, suggesting its potential application in food safety and preservation.

Eigenschaften

IUPAC Name |

ditridecyl (E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H56O4/c1-3-5-7-9-11-13-15-17-19-21-23-27-33-29(31)25-26-30(32)34-28-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24,27-28H2,1-2H3/b26-25+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKBFBPHOGVNGQ-OCEACIFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H56O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701245555 | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-ditridecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6864-32-0 | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-ditridecyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6864-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ditridecyl fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006864320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-ditridecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-ditridecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DITRIDECYL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA6URM461D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.